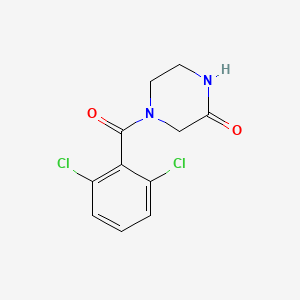
Neodymium(3+);acetate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium(III) acetate hydrate can be synthesized by dissolving neodymium oxide (Nd₂O₃) in acetic acid (CH₃COOH). The reaction typically involves heating the mixture to facilitate the dissolution of the oxide, resulting in the formation of neodymium(III) acetate hydrate .
Industrial Production Methods: In industrial settings, neodymium(III) acetate hydrate is produced by reacting neodymium oxide with acetic acid under controlled conditions. The resulting solution is then evaporated to yield the hydrated form of neodymium(III) acetate .
Análisis De Reacciones Químicas
Types of Reactions: Neodymium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation: Neodymium(III) acetate can be oxidized to form neodymium(IV) compounds under specific conditions.
Reduction: It can be reduced to neodymium(II) compounds using suitable reducing agents.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Ligand exchange reactions often involve reagents like sodium acetate (NaOAc) or other carboxylates.
Major Products Formed:
Oxidation: Neodymium(IV) oxide (NdO₂)
Reduction: Neodymium(II) acetate (Nd(CH₃COO)₂)
Substitution: Various neodymium complexes with different ligands
Aplicaciones Científicas De Investigación
Neodymium(III) acetate hydrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of neodymium(III) acetate hydrate involves its ability to coordinate with various ligands, forming stable complexes. The neodymium ion (Nd³⁺) interacts with oxygen atoms from the acetate groups, creating a coordination environment that can be tailored for specific applications. This coordination chemistry is crucial for its use in catalysis and material synthesis .
Comparación Con Compuestos Similares
- Cerium(III) acetate
- Praseodymium(III) acetate
- Samarium(III) acetate
- Europium(III) acetate
Comparison: Neodymium(III) acetate hydrate is unique due to its specific coordination properties and solubility characteristics. Compared to cerium(III) acetate and praseodymium(III) acetate, neodymium(III) acetate hydrate forms more stable complexes with certain ligands, making it particularly useful in the synthesis of neodymium-doped materials . Additionally, its distinct light purple color and solubility behavior set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C2H5NdO3+2 |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
neodymium(3+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Nd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-1 |
Clave InChI |
FYORTKADRAQHGT-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].O.[Nd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)

![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)




![4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile](/img/structure/B13886781.png)




